molecular formula C19H33NO2 B1672674 Fingolimod CAS No. 162359-55-9

Fingolimod

Katalognummer B1672674
CAS-Nummer: 162359-55-9
Molekulargewicht: 307.5 g/mol
InChI-Schlüssel: KKGQTZUTZRNORY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fingolimod is an immunosuppressant that acts on sphingosine-1-phosphate (S1P) receptors . It is used to treat the relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . This medicine will not cure MS, but it may slow some disabling effects and decrease the number of relapses of the disease .


Synthesis Analysis

A concise route for the synthesis of Fingolimod has been reported. Starting from n-octylbenzene and 3-nitropropionic acid, a sequence of reactions consisting of Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation were applied to prepare Fingolimod with a yield of 31%, and an overall atom economy of 82.7% .


Molecular Structure Analysis

Fingolimod is an aminodiol that consists of propane-1,3-diol having amino and 2- (4-octylphenyl)ethyl substituents at the 2-position . It is a sphingosine 1-phosphate receptor modulator used for the treatment of relapsing-remitting multiple sclerosis .


Chemical Reactions Analysis

Fingolimod was discovered based on the chemical modification of a natural product from the fungus, Isaria sinclairii . An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step .


Physical And Chemical Properties Analysis

Fingolimod has a molecular formula of C19H33NO2 and a molecular weight of 307.478 g·mol −1 . It is soluble in Ethanol and DMSO .

Wissenschaftliche Forschungsanwendungen

Treatment of Multiple Sclerosis

Fingolimod (FTY720, Gilenya) is a fungal metabolite derivative that was approved by the Food and Drug Administration (FDA) in September 2010 as the first orally administered disease-modifying drug for the treatment of relapsing-remitting multiple sclerosis (RRMS) . It is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis .

Immunomodulation

Known as a sphingosine 1-phosphate (S1P) receptor modulator, fingolimod induces immunomodulation through lymphocyte sequestration . It acts via a sequestration of circulating mature lymphocytes to the lymph nodes without major alterations of their immune functions such as cytokine secretion .

Neuroprotection

Fingolimod has shown neuroprotective effects in intracerebral Aβ injection models, reducing neuronal loss in parallel with a reduction in the activation of the Caspase-3 pathway and Aβ concentration .

Treatment of CNS Injuries and Diseases

Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy .

Potential Application in Cancer Treatment

There is rapidly increasing knowledge on its previously unrecognized molecular and potential therapeutic effects in diverse pathological conditions, including cancer .

Reduction of Brain Volume Loss

In placebo-controlled trials, fingolimod reduced the relapse rate by approximately 50%, MRI activity by over 70%, and brain volume loss by 34% .

Treatment of Relapsing-Remitting Multiple Sclerosis (RRMS)

Fingolimod, a sphingosine 1-phosphate receptor agonist, has shown to be an effective treatment reducing relapse rate and also slowing down the disability progression in relapsing-remitting multiple sclerosis (RRMS) patients .

Safety And Hazards

Fingolimod has been associated with potentially fatal infections, bradycardia, and a case of hemorrhaging focal encephalitis, an inflammation of the brain with bleeding . Two people died: one due to brain herpes infection, and a second one due to herpes zoster . At least three cases of progressive multifocal leukoencephalopathy had also occurred as of 2015 . Fingolimod has also been known to cause macular edema, resulting in decreased vision . Therefore, frequent surveillance eye examinations are required while taking this medication .

Zukünftige Richtungen

Fingolimod has shown neuroprotective effects in different animal models of neurodegenerative diseases . It has been suggested that non-immune mechanisms might play a role in the efficacy of fingolimod for the treatment of MS . This has led to the exploration of the underlying mechanisms of fingolimod in MS, which will improve the understanding of its beneficial and adverse effects .

Eigenschaften

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGQTZUTZRNORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167363
Record name Fingolimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Fingolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Sphingosine‐1‐phosphate (S1P) is an important phospholipid that binds to various G‐protein‐coupled receptor subtypes, which can be identified as S1P1–5R. S1P and the receptors it binds to perform regular functions in the immune, cardiovascular, pulmonary, and nervous systems. S1P can be expressed ubiquitously, playing an important role in regulating inflammation. S1P1R, S1P2R, and S1P3R receptors can be found in the cardiovascular, immune, and central nervous systems. S1P4R is found on lymphocytic and hematopoietic cells, while S1P5R expression is found only on the spleen (on natural killer cells) or in the central nervous system. The active form of the drug, fingolimod phosphate, is a sphingosine 1-phosphate receptor modulator that exerts its mechanism of action in MS by binding to various sphingosine 1-phosphate receptors (1, 3, 4, and 5). It suppresses the exit of lymphocytes from lymph nodes, leading to a lower level of lymphocytes circulating in the peripheral circulation. This reduces the inflammation that is associated with MS. The mechanism of action of fingolimod is not fully understood but may be related to reduced lymphocyte circulation into the central nervous system. Immune modulating treatment such as fingolimod is not typically employed for SARS-CoV-2 pneumonia. Despite this, with the tissue findings of pulmonary edema and hyaline membrane formation, the timely use of immune modulators such as fingolimod can be considered to prevent acute respiratory distress syndrome (ARDS) associated with COVID-19.
Record name Fingolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Fingolimod

CAS RN

162359-55-9
Record name Fingolimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162359-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fingolimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fingolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fingolimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINGOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QN8BYN5QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

102-107
Record name Fingolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

A suspension of sodium borohydride (0.60 g) and lithium bromide (1.66 g) in ethanol (17 ml) was stirred at room temperature for 25 minutes. Ethyl 2-amino-2-ethoxycarbonyl-4-(4-octylphenyl)butyrate (1.24 g) was dropwise added thereto over 3 minutes and the mixture was stirred at room temperature for 5 hours. Water (40 ml) was added to the reaction mixture and the mixture was stirred for 40 minutes. The crystals precipitated was collected by filtration and dried to give 0.68 g of the subject compound, melting point=125-126° C. Treatment of the subject compound with hydrochloric acid-ethanol gives the corresponding hydrochloride.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Ethyl 2-amino-2-ethoxycarbonyl-4-(4-octylphenyl)butyrate
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol (7 g) was dissolved in ethanol (50 ml) and a 1 N hydrochloric acid/ether solution (50 ml) was added thereto. The solvent was distilled away and the resultant crystals were recrystallized from ethanol to give 4.2 g of the subject compound.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
hydrochloric acid ether
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In an embodiment, fingolimod hydrochloride may be obtained by dissolving fingolimod of step b) in ethanol, cooling the reaction mixture to 0° C. to 5° C., adding ethanolic hydrochloride solution drop wise over a period of 10 to 30 minutes at the same temperature to obtain a suspension, maintaining the suspension at the same temperature for 1 to 3 hours, filtering the obtain solid, washing with an ether solvent and optionally drying the product obtained to give fingolimod hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fingolimod
Reactant of Route 2
Fingolimod
Reactant of Route 3
Fingolimod
Reactant of Route 4
Fingolimod
Reactant of Route 5
Fingolimod
Reactant of Route 6
Fingolimod

Q & A

Q1: What is the primary mechanism of action of Fingolimod in the context of multiple sclerosis?

A: Fingolimod, after undergoing phosphorylation in vivo to its active metabolite, fingolimod-phosphate, functions as a sphingosine 1-phosphate receptor (S1PR) modulator. This modulation specifically targets the S1P1 subtype of these receptors, which are predominantly found on lymphocytes. By binding to S1P1, fingolimod-phosphate effectively prevents the egress of these lymphocytes from lymph nodes, reducing their circulation and, consequently, their trafficking into the central nervous system (CNS). This modulation of lymphocyte migration is believed to be a key mechanism by which fingolimod exerts its therapeutic effects in relapsing multiple sclerosis (MS). []

Q2: How does Fingolimod's activity differ from other disease-modifying therapies for multiple sclerosis?

A: Unlike many other disease-modifying therapies for MS, which are administered parenterally, Fingolimod is orally active. Additionally, its unique mechanism of action involves modulating S1PRs, which are found not only on lymphocytes but also within the CNS, specifically on glial cells such as astrocytes and oligodendrocytes. [] This suggests that Fingolimod's efficacy might stem from a combination of immunomodulatory effects on lymphocyte trafficking and potential direct effects on neural cells, distinguishing it from other MS treatments. []

Q3: Does Fingolimod directly protect myelin from damage in MS models?

A: Studies utilizing a cuprizone-induced demyelination model in mice suggest that while Fingolimod does not directly prevent demyelination, it demonstrates a neuroprotective effect. [] Despite extensive demyelination observed in both Fingolimod-treated and control groups, a significant reduction in axonal transection markers was observed in Fingolimod-treated mice. [] This indicates that Fingolimod may not halt the initial myelin loss, but it could play a role in protecting the underlying axons from damage during active demyelination. []

Q4: Beyond its impact on lymphocyte trafficking, what other potential mechanisms of action are being investigated for Fingolimod in MS?

A: Research suggests that Fingolimod might exert neuroprotective and reparative effects within the CNS. [] Preclinical studies using a mouse model of Krabbe's disease, a neurodegenerative disorder characterized by demyelination, have shown that Fingolimod can rescue myelin levels, regulate glial cell reactivity, and increase lifespan. [] These findings, along with observations in MS models, point towards additional mechanisms involving S1PR modulation in the CNS that could contribute to Fingolimod's efficacy. [, ]

Q5: How does Fingolimod's impact on cytokine production in immune cells contribute to its potential neuroprotective effects in MS?

A: In vitro studies using peripheral blood mononuclear cells (PBMCs) from relapsing-remitting MS patients demonstrated that Fingolimod significantly increases the expression of specific cytokines, chemokines, and growth factors. [] These include IL-6, IL-10, IL-17A, CXCL1, and FGFb, all of which have been implicated in neuroprotective and regenerative processes within the CNS. [] For instance, these molecules are involved in promoting neuronal regeneration, enhancing neuronal survival, and activating neuronal progenitor cells. []

Q6: What is the significance of Fingolimod's ability to cross the blood-brain barrier in the context of MS treatment?

A: Fingolimod readily crosses the blood-brain barrier, and its active metabolite, fingolimod-phosphate, can be formed within the CNS. [] This characteristic is particularly significant because it allows Fingolimod to potentially exert direct effects on neural cells, in addition to its peripheral effects on lymphocyte trafficking. [] This dual action distinguishes it from other MS therapies that primarily target peripheral immune responses and highlights its potential for broader therapeutic benefits. []

Q7: How is the pharmacokinetic profile of fingolimod-phosphate characterized?

A: Analysis of data from Phase 1 studies, utilizing a population model, demonstrated that the concentration-time course of fingolimod-phosphate, the active metabolite of Fingolimod, following oral administration can be described by a two-compartment model. [] This model incorporates first-order apparent formation and elimination, a lag time in the apparent formation, and dose-dependent relative bioavailability and apparent central volume of distribution. []

Q8: Have there been any observed relationships between demographic factors and Fingolimod pharmacokinetics?

A: Population pharmacokinetic modeling has indicated that both body weight and ethnicity may influence the disposition of fingolimod-phosphate. [] While the model suggests that dose adjustments based on body weight may not be necessary, further investigations are needed to clarify the influence of ethnicity on Fingolimod pharmacokinetics. []

Q9: What is the impact of Fingolimod on vaccination responses in patients with MS?

A: Research indicates that Fingolimod treatment can lead to a reduced immune response to both novel and recall antigens in vaccines. [] A study investigating responses to influenza and tetanus toxoid vaccines in MS patients found that while most Fingolimod-treated patients could mount immune responses and achieve seroprotection, the response rates were significantly lower compared to placebo-treated patients. [] This highlights the need for careful consideration and monitoring of vaccination strategies in patients receiving Fingolimod therapy. []

Q10: What are the implications of Fingolimod's impact on T-cell populations and activation for antiviral immunity in MS patients?

A: Fingolimod therapy leads to a substantial reduction in CD3+ T cells, particularly affecting naive and central memory T cells, while increasing effector memory T cell populations. [] Although the expression of T-cell activation markers upon viral stimulation seems unaffected by Fingolimod, the absolute number of proliferating cells and those producing antiviral cytokines, such as IFN-γ, is reduced. [] This suggests a potential for impaired antiviral immunity, although further research is needed to fully elucidate the clinical implications of these findings. []

Q11: Are there any specific safety concerns associated with the discontinuation of Fingolimod in MS patients?

A: Discontinuation of Fingolimod can potentially lead to a rebound of disease activity in some patients with MS. [, ] Case reports and observational studies have highlighted instances of severe relapses and increased inflammatory activity shortly after Fingolimod cessation. [, ] This rebound effect underscores the importance of careful monitoring and potentially implementing strategies to mitigate disease reactivation when transitioning patients off Fingolimod therapy. [, ]

Q12: What are the potential implications of combining Fingolimod with radiation therapy in the context of glioblastoma treatment?

A: Preclinical studies in mice and a pilot study in humans suggest that combining Fingolimod with radiation therapy is feasible and safe. [] The rationale behind this approach lies in Fingolimod's ability to induce transient lymphopenia by sequestering lymphocytes in lymphoid tissues, potentially protecting them from the damaging effects of radiation. [] While this combination therapy led to more pronounced lymphopenia, it was well-tolerated, and lymphocyte counts recovered in both mice and human subjects. [] Further research is warranted to determine the clinical efficacy of this approach. []

Q13: Can you provide an overview of Fingolimod’s development history and key milestones?

A: Fingolimod (FTY720), a sphingosine-1-phosphate receptor modulator, marked a significant advancement as the first oral disease-modifying therapy approved for relapsing multiple sclerosis (MS). [] Its journey began with preclinical studies demonstrating its efficacy in the experimental autoimmune encephalomyelitis (EAE) model of MS. [] Following promising results in Phase 2 and 3 clinical trials, Fingolimod received approval from the US Food and Drug Administration in 2010 for reducing relapses and delaying disability progression in relapsing forms of MS. [, , ] This approval marked a turning point in MS treatment, offering patients a more convenient oral alternative to injectable therapies and expanding treatment options. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.